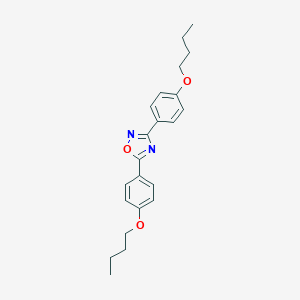

3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole

Descripción

Propiedades

Fórmula molecular |

C22H26N2O3 |

|---|---|

Peso molecular |

366.5g/mol |

Nombre IUPAC |

3,5-bis(4-butoxyphenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C22H26N2O3/c1-3-5-15-25-19-11-7-17(8-12-19)21-23-22(27-24-21)18-9-13-20(14-10-18)26-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3 |

Clave InChI |

UHZXWYZCWQEQBR-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCCCC |

SMILES canónico |

CCCCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCCCC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar 1,2,4-Oxadiazole Derivatives

Key Insights :

- Electron-donating groups (e.g., butoxy) improve solubility and reduce toxicity, making them favorable for pharmaceuticals .

- Electron-withdrawing groups (e.g., nitro) are more common in energetic materials (e.g., LLM-191) .

- Metal complexes (e.g., Cu(II)) enhance anticancer activity by enabling DNA binding .

Physical and Chemical Properties

Métodos De Preparación

Superbase-Mediated Cyclization

Using NaOH/DMSO at room temperature, 4-butoxyphenylamidoxime and 4-butoxybenzoic acid methyl ester cyclize in 4–24 h.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates cyclodehydration of O-acylamidoximes, reducing reaction time.

Comparative Analysis of Methods

| Method | Yield Range | Time | Scalability | Green Metrics |

|---|---|---|---|---|

| Cyclization of amidoximes | 65–78% | 12–24 h | High | Moderate |

| One-pot synthesis | 58–72% | 24–30 h | Moderate | High |

| 1,3-Dipolar cycloaddition | 40–50% | 12–18 h | Low | Low |

| Superbase-mediated | 60–68% | 4–24 h | High | High |

| Microwave-assisted | 70–75% | 20–30 min | Moderate | High |

Q & A

Q. Can 3,5-diaryl-1,2,4-oxadiazoles be repurposed for agrochemical use?

- Evidence : Derivatives like tioxazafen (nematocide) and flufenoxadiazam (insecticide) leverage the oxadiazole scaffold’s stability and bioactivity. Design principles include halogenation (e.g., Cl, F) for pest resistance mitigation .

- Screening : OECD 207 guidelines for ecotoxicity (e.g., Daphnia magna LC₅₀ > 10 ppm).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.